molecular formula C24H32O7 B1253582 Niranthin CAS No. 50656-77-4

Niranthin

Cat. No.: B1253582
CAS No.: 50656-77-4
M. Wt: 432.5 g/mol
InChI Key: RCFGIEPQSDGMJJ-OALUTQOASA-N
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Biochemical Analysis

Biochemical Properties

Niranthin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the production of prostaglandin E2, cyclooxygenase-2, tumor necrosis factor-α, and interleukin-1β in U937 macrophages . These interactions suggest that this compound can modulate inflammatory responses by interfering with key signaling pathways such as NF-κB, MAPKs, and PI3K-Akt .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to suppress the production of pro-inflammatory mediators in macrophages, thereby reducing inflammation . Additionally, this compound has been shown to have anxiolytic effects, potentially mediated through the GABA-A receptor . This suggests that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits key enzymes involved in inflammatory responses, such as cyclooxygenase-2 . This compound also interferes with the activation of NF-κB, MAPKs, and PI3K-Akt signaling pathways, leading to reduced production of pro-inflammatory cytokines . These molecular interactions highlight the compound’s potential as an anti-inflammatory and anxiolytic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and retains its bioactivity over extended periods . Long-term exposure to this compound may lead to changes in cellular function, including alterations in gene expression and metabolic activity . These findings underscore the importance of monitoring the temporal effects of this compound in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit significant anti-inflammatory and anxiolytic effects without causing adverse effects . Higher doses may lead to toxicity and other adverse effects, highlighting the need for careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cyclooxygenase-2 and modulates the production of key metabolites like prostaglandin E2 . These interactions can influence metabolic flux and alter metabolite levels, contributing to the compound’s therapeutic effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions can affect the bioavailability and efficacy of this compound in different tissues.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: Niranthin can be synthesized through various chemical processes, although it is predominantly extracted from natural sources. The synthetic route involves the use of high-performance liquid chromatography (HPLC) for the separation and purification of this compound from other lignans present in Phyllanthus species . The process typically employs an isocratic elution mode with a mobile phase comprising acetonitrile and water with trifluoroacetic acid (TFA) at ambient temperature .

Industrial Production Methods: Industrial production of this compound involves the large-scale extraction from Phyllanthus species. The extraction process includes drying and grinding the plant material, followed by solvent extraction using ethanol or methanol. The crude extract is then subjected to chromatographic techniques for the isolation and purification of this compound .

Chemical Reactions Analysis

Types of Reactions: Niranthin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its pharmacological properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with altered pharmacological properties. For instance, oxidation can lead to the formation of this compound quinone, which exhibits enhanced anti-inflammatory activity .

Comparison with Similar Compounds

Properties

IUPAC Name

6-[(2R,3R)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O7/c1-25-13-18(8-16-6-7-20(27-3)21(10-16)28-4)19(14-26-2)9-17-11-22(29-5)24-23(12-17)30-15-31-24/h6-7,10-12,18-19H,8-9,13-15H2,1-5H3/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFGIEPQSDGMJJ-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CC1=CC(=C(C=C1)OC)OC)C(CC2=CC3=C(C(=C2)OC)OCO3)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](CC1=CC(=C(C=C1)OC)OC)[C@@H](CC2=CC3=C(C(=C2)OC)OCO3)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50656-77-4
Record name Niranthin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050656774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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